molecular formula C7H12N2O B2822989 3-(3-Methyl-5-isoxazolyl)-1-propanamine CAS No. 1027518-85-9

3-(3-Methyl-5-isoxazolyl)-1-propanamine

Cat. No.: B2822989
CAS No.: 1027518-85-9
M. Wt: 140.186
InChI Key: JFHIGUKSVGJENI-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-isoxazolyl)-1-propanamine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

3-(3-Methyl-5-isoxazolyl)-1-propanamine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . In organic synthesis, it serves as a valuable intermediate for the preparation of various isoxazole derivatives with diverse biological activities. Additionally, it is used in material science for the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-Methyl-5-Isoxazolyl) Ethanone”, provides some insight into potential hazards. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

The synthesis of 3-(3-Methyl-5-isoxazolyl)-1-propanamine can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Methyl-5-isoxazolyl)-1-propanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . For example, the reaction of terminal alkynes with n-butyllithium followed by treatment with molecular iodine and hydroxylamine leads to the formation of 3,5-disubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(3-Methyl-5-isoxazolyl)-1-propanamine can be compared with other similar compounds, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione and 2,6-dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2N-methyl-2H-tetrazol-5-yl]-phenol . These compounds share the isoxazole core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIGUKSVGJENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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